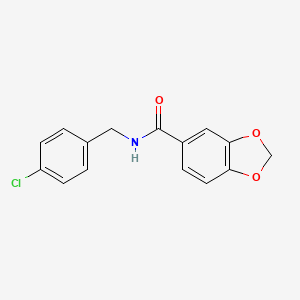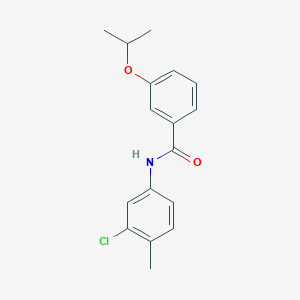![molecular formula C19H14N6 B5871519 nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)
nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone, also known as NQH, is a chemical compound that has been studied for its potential applications in scientific research. It is a hydrazone derivative of quinazoline and pyridine, and its unique chemical structure has led to investigations into its potential mechanisms of action and physiological effects.
Mecanismo De Acción
The exact mechanism of action of nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone is not fully understood, but it is believed to work by inducing apoptosis, or programmed cell death, in cancer cells. It may also work by inhibiting the activity of certain enzymes or proteins that are involved in cancer cell growth and proliferation. Additionally, nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone may exert its neuroprotective effects by scavenging free radicals and reducing oxidative stress in the brain.
Biochemical and Physiological Effects:
Studies have shown that nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone can induce apoptosis in cancer cells through the activation of caspase enzymes, which are responsible for initiating the cell death process. It may also inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation, such as topoisomerase II and cyclin-dependent kinases. In terms of its neuroprotective effects, nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone has been shown to reduce oxidative stress in the brain and protect neurons from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone in lab experiments is its potential as a cytotoxic agent for cancer cells. However, its exact mechanism of action is not fully understood, which may limit its potential applications. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone. One area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to determine its efficacy in vivo and its potential for use in clinical settings. Other potential areas of research include its neuroprotective effects and its potential applications in other disease states. Overall, nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone has shown promise as a chemical compound with potential applications in scientific research.
Métodos De Síntesis
Nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone can be synthesized through a multi-step process involving the reaction of 2-chloronicotinaldehyde with 2-aminopyridine, followed by the addition of hydrazine hydrate. The resulting compound can then be purified through various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone has been studied for its potential applications in scientific research, particularly in the areas of cancer therapy and neurodegenerative diseases. It has been shown to exhibit cytotoxic effects on cancer cells, and may have potential as an anti-cancer agent. Additionally, nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone has been investigated for its potential neuroprotective effects, as it has been shown to have antioxidant properties and may be able to protect neurons from damage.
Propiedades
IUPAC Name |
2-pyridin-3-yl-N-[(E)-pyridin-3-ylmethylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6/c1-2-8-17-16(7-1)19(25-22-12-14-5-3-9-20-11-14)24-18(23-17)15-6-4-10-21-13-15/h1-13H,(H,23,24,25)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLHRHXYEWAXUHJ-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)NN=CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CN=CC=C3)N/N=C/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylbenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5871439.png)


![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)


![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5871499.png)

![2-{[(5-chloro-2-thienyl)sulfonyl]amino}benzamide](/img/structure/B5871509.png)

![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)

![N-[3-(propionylamino)phenyl]-4-biphenylcarboxamide](/img/structure/B5871534.png)